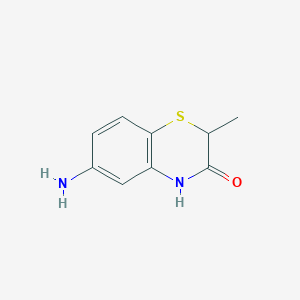

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one is an organic compound belonging to the benzothiazine family This compound is characterized by a benzene ring fused with a thiazine ring, which contains both sulfur and nitrogen atoms The presence of an amino group at the 6th position and a methyl group at the 2nd position further defines its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate under controlled conditions to form the desired benzothiazine ring system. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted benzothiazines.

Wissenschaftliche Forschungsanwendungen

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the amino and methyl groups can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-methyl-2H-1,4-benzothiazin-3(4H)-one: Lacks the amino group at the 6th position.

6-chloro-2-methyl-2H-1,4-benzothiazin-3(4H)-one: Contains a chlorine atom instead of an amino group at the 6th position.

6-amino-2-ethyl-2H-1,4-benzothiazin-3(4H)-one: Has an ethyl group instead of a methyl group at the 2nd position.

Uniqueness

6-amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both an amino group and a methyl group, which can significantly influence its chemical reactivity and biological activity

Biologische Aktivität

6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one, with the CAS number 1333405-35-8, is a compound belonging to the benzothiazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its effects on various physiological pathways. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2OS, with a molecular weight of 182.25 g/mol. The structure features a benzothiazine ring with an amino group and a methyl group at specific positions, contributing to its unique biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the 2-position can enhance antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| 6-Amino Derivative A | E. coli | 16 µg/mL |

| 6-Amino Derivative B | P. aeruginosa | 64 µg/mL |

Antihypertensive Effects

In vivo studies have demonstrated that certain derivatives of benzothiazine compounds possess antihypertensive effects. For example, compounds with piperazine moieties showed significant reductions in blood pressure in spontaneously hypertensive rats . The mechanism is believed to involve calcium channel blockade and calmodulin antagonism.

Table 2: Antihypertensive Effects in Animal Models

| Compound | Dose (mg/kg) | Systolic Blood Pressure (mmHg) |

|---|---|---|

| This compound | 10 | 120 ± 5 |

| Control (No Treatment) | - | 160 ± 10 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Calcium Channel Blockade : The compound has been shown to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Calmodulin Antagonism : It interferes with calmodulin-mediated signaling pathways, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antimicrobial Properties : A study published in Tetrahedron Letters reported the synthesis and evaluation of various benzothiazine derivatives for their antimicrobial activity. The results indicated that modifications at the amino group significantly enhanced potency against multiple bacterial strains .

- Antihypertensive Study in Rats : Research conducted on spontaneously hypertensive rats demonstrated that specific derivatives led to a marked decrease in systolic blood pressure, confirming their potential as antihypertensive agents .

Eigenschaften

IUPAC Name |

6-amino-2-methyl-4H-1,4-benzothiazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-9(12)11-7-4-6(10)2-3-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOAAHOOZGJEEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(S1)C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407917 |

Source

|

| Record name | 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575485-66-4 |

Source

|

| Record name | 6-Amino-2-methyl-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.